molecular formula C14H14N2O2 B2360029 3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2201354-43-8

3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2360029
CAS No.: 2201354-43-8
M. Wt: 242.278
InChI Key: IUXYVGOMFRXSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an indene moiety with a pyrazinone ring, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indene derivative, which is then subjected to nucleophilic substitution reactions to introduce the pyrazinone moiety. Key steps in the synthesis may include:

    Formation of the Indene Derivative: This can be achieved through cyclization reactions involving appropriate precursors.

    Nucleophilic Substitution: The indene derivative undergoes nucleophilic substitution with a pyrazinone precursor under controlled conditions, often involving catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with modifications to enhance efficiency and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield hydrogenated products with altered chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO₂) are used to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent . Its structure allows for interactions with various biological targets, which can lead to significant pharmacological effects. Research has shown that compounds with similar structures often exhibit properties that can be harnessed for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Key Insights:

  • Pharmacodynamics : Studies focus on how the compound interacts with specific receptors and enzymes, influencing physiological processes.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for its development as a drug candidate.

Pharmacology

Research into the pharmacological applications of 3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one includes:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, which is essential for developing treatments targeting neurotransmitter systems.

Material Science

The unique properties of this compound also make it suitable for applications in material science :

  • Polymer Development : Its structural characteristics can enhance the properties of polymers, leading to materials with improved mechanical strength or thermal stability.
  • Nanomaterials : The compound may serve as a building block for creating advanced nanomaterials with specific functionalities.

Biological Research

In biological research, this compound is used as a tool compound to study various biological processes:

  • Pathway Analysis : It helps elucidate signaling pathways by acting on specific molecular targets.
  • Disease Mechanisms : The compound can be utilized to investigate mechanisms underlying diseases at the molecular level.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-one: Shares the indene moiety but lacks the pyrazinone ring.

    1-methyl-1,2-dihydropyrazin-2-one: Contains the pyrazinone ring but lacks the indene moiety.

Uniqueness

3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is unique due to the combination of the indene and pyrazinone structures, which imparts distinct chemical and biological properties not found in the individual components. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

The compound 3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is a derivative of dihydropyrazine and indene, known for its potential biological activities. This article aims to compile and analyze the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}N2_{2}O
  • Molecular Weight : 215.27 g/mol

The compound features a dihydroindene moiety linked to a dihydropyrazinone structure, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity : Some derivatives have shown cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Certain studies suggest potential antibacterial and antifungal activities.
  • Neuroprotective Effects : Related compounds have been investigated for their ability to protect neuronal cells.

Antitumor Activity

A study conducted on similar dihydropyrazine derivatives demonstrated significant cytotoxicity against prostate cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The results indicated that the presence of the dihydroindene group enhances the interaction with cellular targets, leading to increased efficacy in tumor suppression .

Antimicrobial Properties

In a comparative analysis of various indene derivatives, it was found that compounds with similar structural features exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at concentrations as low as 50 µg/mL .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of dihydropyrazine derivatives. In vitro studies showed that these compounds could reduce oxidative stress in neuronal cells, thereby protecting them from damage induced by neurotoxic agents. The proposed mechanism involves the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .

Data Summary

Activity TypeObserved EffectReference
AntitumorInduction of apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectiveReduction in oxidative stress

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-1-yloxy)-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16-9-8-15-13(14(16)17)18-12-7-6-10-4-2-3-5-11(10)12/h2-5,8-9,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXYVGOMFRXSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2CCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.